1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 2-fluorophenyl group on the piperazine ring and a 4-methoxyphenyl substituent at the 5-position of the thienopyrimidine scaffold. Such modifications are critical for optimizing receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-29-17-8-6-16(7-9-17)18-14-30-23-21(18)22(25-15-26-23)28-12-10-27(11-13-28)20-5-3-2-4-19(20)24/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETINGCIUKMAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a similar nucleophilic substitution reaction.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring, which can be achieved through a cyclization reaction using appropriate diamine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide with a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of thienopyrimidine derivatives. For instance, compounds structurally similar to 1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine have shown efficacy against various viral pathogens. A study indicated that certain thienopyrimidine derivatives exhibit superior antiviral activity compared to established antiviral drugs like ribavirin, particularly against HIV strains harboring resistance mutations .
Anticancer Properties
Thienopyrimidine derivatives are also being explored for their anticancer properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. The structural features of this compound may enhance its interaction with cancer-related targets, making it a candidate for further development in cancer therapy .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been investigated as well. Thienopyrimidine derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with fungal metabolic pathways . This broad spectrum of activity makes it a valuable candidate for developing new antimicrobial therapies.
Case Study 1: Antiviral Efficacy
In a comparative study, several thienopyrimidine derivatives were synthesized and tested for their antiviral efficacy against HIV-1. Among them, those with structural similarities to this compound showed promising results with IC50 values significantly lower than those of standard antiviral agents .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer activity of thienopyrimidine derivatives in vitro against various cancer cell lines. Results indicated that compounds similar to this compound inhibited cell proliferation effectively and induced apoptosis in cancer cells . The study suggested that modifications in the piperazine ring could enhance potency and selectivity.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Target Selectivity: The 4-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to 4-chlorophenyl analogs (e.g., ). Methoxy groups are associated with improved metabolic stability . Fluorine substitution (2-fluorophenyl) can reduce off-target interactions and enhance blood-brain barrier penetration, as seen in fluorinated thienopyrimidines with antibacterial activity .
Piperazine Modifications: The 2-fluorophenyl-piperazine moiety in the target compound contrasts with furoyl-piperazine derivatives (e.g., Compound 41), which show high GPR55 affinity but reduced selectivity due to the polar furoyl group .
Biological Activity Trends: GPR55 Antagonists: Thienopyrimidines with small hydrophobic groups (e.g., methyl, chloro) at the 5-position and flexible piperazine substituents exhibit potent antagonism (e.g., Compound 41, IC₅₀ ~ 10 nM) . PI3Kα Inhibitors: Derivatives with pyrazoline units and 4-methoxyphenyl groups (e.g., ) show nanomolar inhibition, suggesting the target compound may share similar efficacy. Antimicrobial Activity: Fluorinated analogs (e.g., 2-alkylamino-3-(4-fluorophenyl) derivatives) demonstrate enhanced bactericidal effects, supporting the role of fluorine in bioactivity .
Biological Activity
The compound 1-(2-fluorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H24FN5OS
- Molecular Weight : 425.53 g/mol
The presence of a thieno[2,3-d]pyrimidine moiety contributes to its biological activity, as pyrimidine derivatives are known for a wide range of pharmacological effects.
Antimicrobial Activity
Pyrimidine derivatives, including thieno[2,3-d]pyrimidines, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. The methoxy group at the para position of the phenyl ring enhances the antimicrobial efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Significant antibacterial | |
| S. aureus | Significant antibacterial | |
| C. albicans | Significant antifungal |
Antitumor Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the target molecule demonstrated cytotoxic effects on HeLa cells (cervical cancer) and A431 cells (epidermoid carcinoma) . The mechanism involves interference with DNA synthesis and cell cycle progression.
Central Nervous System (CNS) Effects
The piperazine moiety in the compound suggests potential CNS activity. Compounds with similar structures have been reported to affect neurotransmitter levels in the brain. For instance, studies indicate that certain piperazine derivatives can modulate dopamine and norepinephrine levels, which may be relevant for treating neuropsychiatric disorders .
Case Studies and Research Findings
- Dopaminergic Activity : A study on related piperazine derivatives showed that oral administration led to a transient increase in dopamine levels in specific brain regions at higher doses (50-250 mg/kg), suggesting potential applications in managing disorders linked to dopaminergic dysfunction .
- Antitumor Efficacy : A synthesized thieno[2,3-d]pyrimidine derivative was tested against cancer cell lines, revealing an IC50 value indicating significant cytotoxicity. The compound's structure was crucial for its interaction with cellular targets involved in proliferation .
- Antimicrobial Spectrum : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
